molecular formula C18H17ClFNO2 B2499790 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide CAS No. 1421506-61-7

2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide

Cat. No.: B2499790
CAS No.: 1421506-61-7
M. Wt: 333.79
InChI Key: XPVLSJOTXQXBEA-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxy-tetrahydronaphthalenylmethyl group attached to the nitrogen atom of the amide. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzoyl chloride and 2-hydroxy-1,2,3,4-tetrahydronaphthalene.

    Amidation Reaction: The benzoyl chloride is reacted with the amine group of 2-hydroxy-1,2,3,4-tetrahydronaphthalene in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the amidation reaction.

    Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.

    Automated Purification: Using automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-chloro-4-fluoro-N-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide.

    Reduction: Formation of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide
  • 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide
  • 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-3-yl)methyl]benzamide

Uniqueness

The uniqueness of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide lies in the specific positioning of the hydroxy group on the tetrahydronaphthalene ring. This positioning can significantly influence the compound’s interaction with biological targets and its overall chemical reactivity.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-9-14(20)5-6-15(16)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVLSJOTXQXBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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